molecular formula C10H25N3 B091287 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- CAS No. 105-93-1

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-

Cat. No. B091287
CAS RN: 105-93-1
M. Wt: 187.33 g/mol
InChI Key: ICDOTLXZHXEZNU-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]- is a chemical compound that is related to a class of organic compounds known as ethylenediamines. These compounds are characterized by the presence of an ethylene group (-CH2CH2-) linked to two amine (-NH2) groups. The specific compound appears to be a derivative of ethylenediamine with additional ethyl and diethylamino substituents.

Synthesis Analysis

The synthesis of related ethylenediamine derivatives has been explored in various studies. For instance, the synthesis of optically active trisubstituted 1,2-ethylenediamines has been achieved through the addition of Grignard reagents to alpha-amino N-diphenylphosphinoyl ketimines derived from alpha-amino acids. This process results in good yields and high diastereoselectivities, indicating a potential pathway for synthesizing complex derivatives of 1,2-ethanediamine .

Molecular Structure Analysis

The molecular structure of N,N'-diethyl-1,2-ethanediamine complexes has been elucidated through single-crystal X-ray structure analyses. These analyses reveal that the metal atoms in the complexes exhibit distorted octahedral geometries. The equatorial plane is defined by four amine nitrogen atoms, with two isothiocyanato groups in trans axial positions . This structural information is crucial for understanding the reactivity and potential applications of these complexes.

Chemical Reactions Analysis

Chemical reactions involving ethylenediamine derivatives can be quite diverse. For example, the deprotection of aromatic methyl ethers using a related compound, 2-(diethylamino)ethanethiol, has been reported. This method provides an advantage over traditional thiols by allowing the deprotecting reagent and byproduct to be easily extracted into the aqueous phase, resulting in an essentially odorless workup . This suggests that derivatives of 1,2-ethanediamine can be used in synthetic organic chemistry to improve the efficiency and cleanliness of certain reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-ethanediamine derivatives can be influenced by their substituents. For instance, the complexes of N,N'-diethyl-1,2-ethanediamine with nickel(II) thiocyanate exhibit interesting solid-state behavior, such as thermochromism and phase transitions. These properties are evidenced by the exothermic and endothermic changes observed during heating, which are accompanied by color changes . Such properties are important for the potential application of these compounds in materials science and other fields.

Scientific Research Applications

Applications in Fruits and Vegetables Preservation

  • Ethylene Inhibition for Quality Maintenance : The use of ethylene inhibitors, such as 1-methylcyclopropene (1-MCP), has been extensively researched for its effects on fruits and vegetables. These studies focus on delaying ripening and senescence, thereby improving the maintenance of product quality post-harvest. Although this research does not directly involve 1,2-Ethanediamine derivatives, it highlights the significant interest in managing ethylene's effects on perishable goods (Watkins, 2006).

Environmental Toxicology and Pharmacology

  • Endocrine Disruptors : Certain ethylene-related compounds, like DDT and its metabolite DDE, have been identified as endocrine disruptors in humans and wildlife. These compounds illustrate the broader environmental and health impacts of chemical exposure, underscoring the importance of research into the effects of various ethylene derivatives (Burgos-Aceves et al., 2021).

Material Science

  • Brominated Flame Retardants : Research into novel brominated flame retardants, including their occurrence in indoor environments and potential risks, points to the critical role of chemical compounds in fire safety and environmental health. While not directly related to 1,2-Ethanediamine derivatives, this research area demonstrates the diverse applications of specialized chemicals in consumer goods and safety measures (Zuiderveen, Slootweg, & de Boer, 2020).

Biochemical Research and Toxicology

  • Metabolism of Halogenated Ethylenes : The study of how chlorinated ethylenes are metabolized, forming various intermediates and by-products, is crucial for understanding the toxicological impact of these compounds. This research provides insight into the complex interactions between chemical compounds and biological systems, which could be relevant to understanding the behavior of related ethanediamine derivatives in organisms (Leibman & Ortiz, 1977).

properties

IUPAC Name

N,N'-diethyl-N'-[2-(ethylamino)ethyl]ethane-1,2-diamine
Source PubChem
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InChI

InChI=1S/C10H25N3/c1-4-11-7-9-13(6-3)10-8-12-5-2/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDOTLXZHXEZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(CC)CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059327
Record name 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-
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Molecular Weight

187.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [MP Biomedicals MSDS]
Record name N-Ethylbis(2-ethylaminoethyl)amine
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Product Name

1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-

CAS RN

105-93-1
Record name N1,N2-Diethyl-N1-[2-(ethylamino)ethyl]-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1,N2-diethyl-N1-(2-(ethylamino)ethyl)-
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Record name 1,2-Ethanediamine, N1,N2-diethyl-N1-[2-(ethylamino)ethyl]-
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Record name 1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-
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Record name N-ethylbis(2-ethylaminoethyl)amine
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